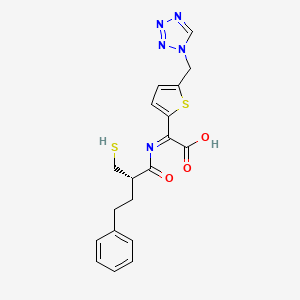

(2-Mercaptomethyl-4-phenyl-butyrylimino)-(5-tetrazol-1-ylmethyl-thiophen-2-yl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de mercaptocarboxylate sont une classe de composés connus pour leur capacité à inhiber les métallo-β-lactamases, des enzymes qui confèrent une résistance aux antibiotiques β-lactames en hydrolysant leur liaison amide endocyclique . Ces inhibiteurs sont caractérisés par la présence à la fois d'un groupe thiol (mercapto) et d'un groupe carboxylate, ce qui leur permet de se lier efficacement au site actif des métallo-β-lactamases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'inhibiteurs de mercaptocarboxylate implique généralement la formation d'un groupe thiol et d'un groupe carboxylate sur un échafaudage organique approprié. Une méthode courante implique la réaction d'un composé contenant un thiol avec un dérivé d'acide carboxylique dans des conditions douces . Par exemple, la synthèse de l'acide 2-mercaptopropionique peut être réalisée en faisant réagir l'acide thioglycolique avec un aldéhyde ou une cétone approprié en présence d'une base .

Méthodes de production industrielle

La production industrielle d'inhibiteurs de mercaptocarboxylate implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie, et des mesures de contrôle qualité pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de mercaptocarboxylate subissent diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures.

Réduction : Les liaisons disulfure peuvent être réduites en groupes thiol.

Substitution : Le groupe thiol peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

Réduction : Des agents réducteurs tels que le dithiothréitol ou la tris(2-carboxyméthyl)phosphine sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des halogénoalcanes ou des chlorures d'acyle comme réactifs.

Principaux produits formés

Oxydation : Les disulfures sont les principaux produits formés à partir de l'oxydation des groupes thiol.

Réduction : Les groupes thiol sont régénérés à partir des disulfures.

Substitution : Divers dérivés de mercaptocarboxylate substitués sont formés en fonction des réactifs utilisés.

Applications de la recherche scientifique

Les inhibiteurs de mercaptocarboxylate ont une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme ligands en chimie de coordination et comme blocs de construction en synthèse organique.

Biologie : Employé dans l'étude de l'inhibition enzymatique et de la fonction protéique.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme additifs dans divers procédés industriels.

Mécanisme d'action

Les inhibiteurs de mercaptocarboxylate exercent leurs effets en se liant au site actif des métallo-β-lactamases, empêchant ainsi l'hydrolyse des antibiotiques β-lactames . Le groupe thiol se coordonne avec les ions zinc du site actif, tandis que le groupe carboxylate interagit avec d'autres résidus, stabilisant le complexe inhibiteur-enzyme . Cette liaison bloque efficacement l'activité de l'enzyme, rendant les bactéries sensibles aux antibiotiques β-lactames .

Applications De Recherche Scientifique

Mercaptocarboxylate inhibitors have a wide range of applications in scientific research, including:

Mécanisme D'action

Mercaptocarboxylate inhibitors exert their effects by binding to the active site of metallo-β-lactamases, thereby preventing the hydrolysis of β-lactam antibiotics . The thiol group coordinates with the zinc ions in the active site, while the carboxylate group interacts with other residues, stabilizing the inhibitor-enzyme complex . This binding effectively blocks the enzyme’s activity, rendering the bacteria susceptible to β-lactam antibiotics .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide thiomandélique : Un autre composé de mercaptocarboxylate ayant une activité inhibitrice similaire contre les métallo-β-lactamases.

Captopril : Un inhibiteur bien connu de l'enzyme de conversion de l'angiotensine qui contient également un groupe thiol.

Unicité

Les inhibiteurs de mercaptocarboxylate sont uniques dans leur double fonctionnalité, combinant à la fois des groupes thiol et carboxylate, ce qui permet une liaison forte et spécifique aux métallo-β-lactamases . Cette double fonctionnalité n'est pas souvent rencontrée dans d'autres classes d'inhibiteurs, ce qui rend les inhibiteurs de mercaptocarboxylate particulièrement efficaces pour lutter contre la résistance aux antibiotiques .

Propriétés

Formule moléculaire |

C19H19N5O3S2 |

|---|---|

Poids moléculaire |

429.5 g/mol |

Nom IUPAC |

2-[(2S)-4-phenyl-2-(sulfanylmethyl)butanoyl]imino-2-[5-(tetrazol-1-ylmethyl)thiophen-2-yl]acetic acid |

InChI |

InChI=1S/C19H19N5O3S2/c25-18(14(11-28)7-6-13-4-2-1-3-5-13)21-17(19(26)27)16-9-8-15(29-16)10-24-12-20-22-23-24/h1-5,8-9,12,14,28H,6-7,10-11H2,(H,26,27)/t14-/m1/s1 |

Clé InChI |

DUKDFMPUZRDWLT-CQSZACIVSA-N |

SMILES isomérique |

C1=CC=C(C=C1)CC[C@H](CS)C(=O)N=C(C2=CC=C(S2)CN3C=NN=N3)C(=O)O |

SMILES canonique |

C1=CC=C(C=C1)CCC(CS)C(=O)N=C(C2=CC=C(S2)CN3C=NN=N3)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.